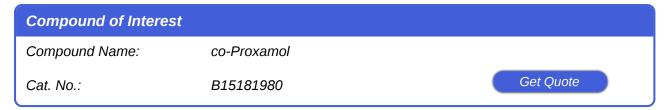


Co-proxamol: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-proxamol is a compound analgesic that was formerly widely prescribed for the management of mild to moderate pain. It combines two active pharmaceutical ingredients: dextropropoxyphene, a mild opioid analgesic, and paracetamol (acetaminophen), a non-opioid analgesic and antipyretic. Understanding the pharmacokinetic and metabolic profiles of these two components is crucial for comprehending the drug's efficacy, safety, and potential for drugdrug interactions. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of dextropropoxyphene and paracetamol in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways.

Pharmacokinetics of Co-proxamol Components

The overall pharmacokinetic profile of **co-proxamol** is a composite of the individual pharmacokinetics of dextropropoxyphene and paracetamol.

Paracetamol (Acetaminophen)

Paracetamol is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[1][2] Its bioavailability is dose-dependent, increasing from approximately 70% to 90% with increasing doses.[2]



Table 1: Summary of Pharmacokinetic Parameters of Paracetamol in Healthy Adults

Parameter	Value	Reference
Time to Peak Concentration (Tmax)	10 - 60 minutes	[3]
Peak Plasma Concentration (Cmax)	11.06 \pm 3.77 μ g/mL (for a 600 mg dose) [3]	
Area Under the Curve (AUC0-∞)	27.91 ± 6.09 μg.h/mL (for a 600 mg dose)	[3]
Volume of Distribution (Vd)	~0.9 L/kg	[1]
Plasma Protein Binding	< 20% at therapeutic concentrations	[2]
Elimination Half-life (t1/2)	1.9 - 2.5 hours	[1]
Total Body Clearance (CL)	~5 mL/kg/min	[1]

Dextropropoxyphene

Dextropropoxyphene is also well absorbed after oral administration.[4] However, it undergoes extensive first-pass metabolism in the liver, resulting in a lower systemic bioavailability of around 40%.[4]

Table 2: Summary of Pharmacokinetic Parameters of Dextropropoxyphene and Norpropoxyphene in Healthy Adults



Parameter	Dextropropoxyphe ne	Norpropoxyphene	Reference
Time to Peak Concentration (Tmax)	2.0 - 2.5 hours	4.0 hours	[5]
Peak Plasma Concentration (Cmax)	0.05 - 0.1 μg/mL (for a 65 mg dose)	Not specified in this format	[5]
Area Under the Curve (AUC)	Higher in elderly subjects	Higher in elderly subjects	[5]
Volume of Distribution (Vd)	12 - 26 L/kg	Not specified	[6]
Plasma Protein Binding	~78%	Not specified	[4]
Elimination Half-life (t1/2)	6 - 12 hours	30 - 36 hours	[4][7]
Total Body Clearance (CL)	Not specified	Not specified	

Metabolism of Co-proxamol Components

The metabolism of **co-proxamol** is characterized by the distinct and extensive biotransformation of its two active ingredients, primarily in the liver.

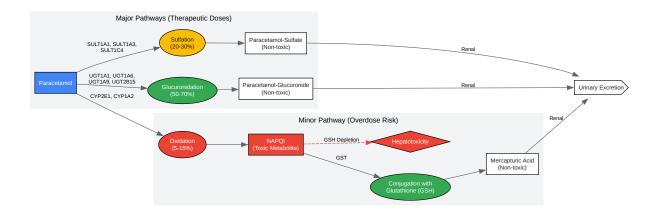
Paracetamol Metabolism

Paracetamol is extensively metabolized in the liver via three main pathways:

- Glucuronidation: This is the major metabolic pathway, accounting for 50-70% of paracetamol metabolism.[3] It is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the primary isoforms involved.[8][9]
- Sulfation: This pathway accounts for 20-30% of paracetamol metabolism and is mediated by sulfotransferase (SULT) enzymes, including SULT1A1, SULT1A3, and SULT1C4.[10][11]



Oxidation: A minor but clinically significant pathway (5-15%) is oxidation by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1 and CYP1A2.[12] This pathway leads to the formation of a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing hepatocellular necrosis.[3]



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Paracetamol Metabolic Pathways

Dextropropoxyphene Metabolism

Dextropropoxyphene is extensively metabolized in the liver, with the major pathway being N-demethylation to its active metabolite, norpropoxyphene.[13][14] This reaction is primarily





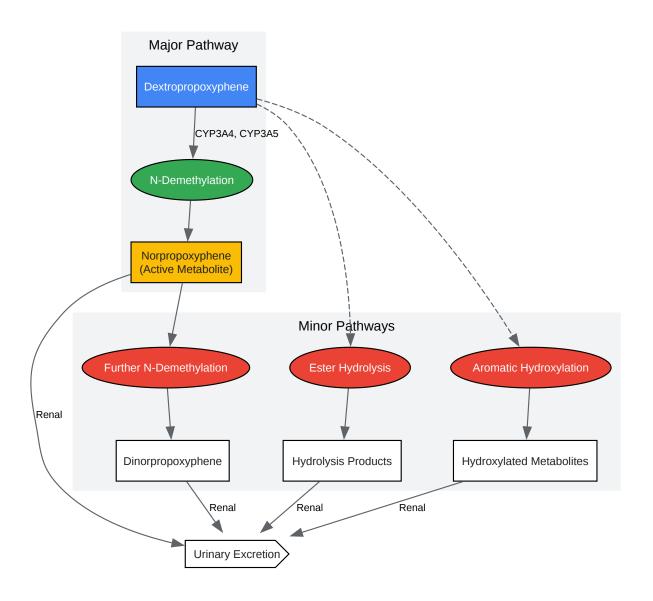


catalyzed by CYP3A4.[14] Norpropoxyphene has a longer half-life than the parent drug and can accumulate with chronic dosing, contributing to both analgesic effects and toxicity.[7]

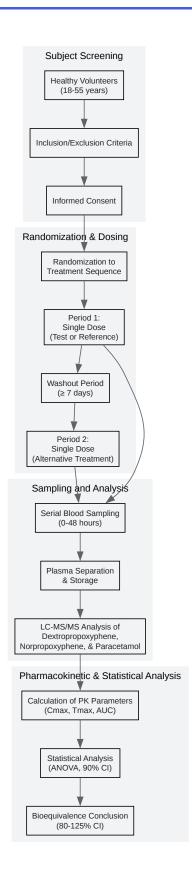
Minor metabolic pathways for dextropropoxyphene include:

- Further N-demethylation: Norpropoxyphene can be further demethylated to dinorpropoxyphene.[15]
- Aromatic Hydroxylation: Hydroxylation of the phenyl rings can occur.[4][16]
- Ester Hydrolysis: The propionate ester linkage can be hydrolyzed by esterases.[13][17]









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References

- 1. Pharmacokinetics of Oral and Intravenous Paracetamol (Acetaminophen) When Co-Administered with Intravenous Morphine in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextropropoxyphene Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of dextropropoxyphene and nordextropropoxyphene in young and elderly volunteers after single and multiple dextropropoxyphene dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Norpropoxyphene Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulphation of acetaminophen by the human cytosolic sulfotransferases: a systematic analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ClinPGx [clinpgx.org]
- 15. Serum propoxyphene concentrations in a cohort of opiate addicts on long-term propoxyphene maintenance therapy. Evidence for drug tolerance in humans PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. iunajaf.edu.iq [iunajaf.edu.iq]
- 17. The emerging role of human esterases PubMed [pubmed.ncbi.nlm.nih.gov]
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